molecular formula C10H8N4O2S2 B1664388 AEG 3482 CAS No. 63735-71-7

AEG 3482

Cat. No.: B1664388
CAS No.: 63735-71-7
M. Wt: 280.3 g/mol
InChI Key: MQUYTXDAVCOCMX-UHFFFAOYSA-N
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Description

AEG 3482, also known as 6-Phenyl-imidazo[2,1-b]-1,3,4-thiadiazole-2-sulfonamide, is a potent antiapoptotic compound. It inhibits Jun kinase (JNK) activity through the induced expression of heat shock protein 70 (HSP70). This compound directly binds to heat shock protein 90 (HSP90), thereby facilitating heat shock factor 1 (HSF1)-dependent expression of HSP70 and HSP25 .

Biochemical Analysis

Biochemical Properties

AEG 3482 interacts with heat shock protein 90 (HSP90), facilitating the release of heat shock factor 1 (HSF1). This leads to the induction of heat shock protein 70 (HSP70) expression . HSP70 is an endogenous inhibitor of c-Jun N-terminal kinase (JNK) activity . Therefore, this compound plays a role in biochemical reactions by interacting with these proteins and influencing their activities.

Cellular Effects

This compound has been shown to reduce cellular stress in mouse skin cells . It appears to activate the Nrf2/SKN-1 pathway, which helps cells resist stress . This pathway is implicated in the life-lengthening effects of several other interventions in C. elegans, a worm frequently used for aging studies, and can even extend the lifespan of male mice .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to HSP90, which facilitates the release of HSF1. This leads to the induction of HSP70 expression, which in turn blocks JNK activation and JNK-dependent apoptosis . Thus, this compound exerts its effects at the molecular level through these binding interactions and changes in gene expression.

Temporal Effects in Laboratory Settings

It is stored at temperatures between 2-8°C .

Metabolic Pathways

Given its interaction with HSP90 and HSF1, it is likely that this compound is involved in pathways related to heat shock response and JNK signaling .

Transport and Distribution

Given its interaction with HSP90, it is likely that this compound follows similar transport and distribution patterns as other HSP90-interacting compounds .

Subcellular Localization

Given its interaction with HSP90, it is likely that this compound is localized to the same subcellular compartments as HSP90 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AEG 3482 involves the formation of the imidazo[2,1-b][1,3,4]thiadiazole core. The key steps include the cyclization of appropriate precursors under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not widely disclosed in public literature .

Industrial Production Methods

Industrial production methods for this compound are not explicitly detailed in available sources.

Chemical Reactions Analysis

Types of Reactions

AEG 3482 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

AEG 3482 has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AEG 3482 is unique in its ability to induce HSP70 expression, which provides a dual mechanism of action by both inhibiting JNK activity and promoting cell survival through HSP70. This makes it a valuable tool for studying apoptosis and neuroprotection .

Properties

IUPAC Name

6-phenylimidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2S2/c11-18(15,16)10-13-14-6-8(12-9(14)17-10)7-4-2-1-3-5-7/h1-6H,(H2,11,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUYTXDAVCOCMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80213176
Record name AEG-3482
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80213176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63735-71-7
Record name AEG-3482
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063735717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AEG-3482
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80213176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AEG-3482
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EZF1A283N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of AEG3482?

A1: AEG3482 acts as a selective inhibitor of c-Jun N-terminal kinase (JNK). [, , ] JNK is a protein kinase involved in various cellular processes, including inflammation, apoptosis, and cell proliferation. By inhibiting JNK, AEG3482 influences downstream signaling pathways, ultimately impacting these cellular functions.

Q2: How does AEG3482 impact cellular stress response?

A2: Studies suggest that AEG3482 can induce cellular stress resistance. [, ] While the exact mechanisms are still under investigation, research indicates involvement of both Nrf2-dependent and Nrf2-independent pathways. This compound has shown protective effects against various stressors, including paraquat, cadmium, and methyl methanesulfonate.

Q3: What are the potential therapeutic applications of AEG3482 being investigated?

A3: Based on its mechanism of action and observed effects, AEG3482 is being investigated for its therapeutic potential in several areas:

  • Kidney Disease: Studies suggest AEG3482 might be beneficial in treating kidney disease by promoting the self-renewal of urine-derived renal progenitor cells and protecting them against ferroptosis, an iron-dependent form of cell death. []

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